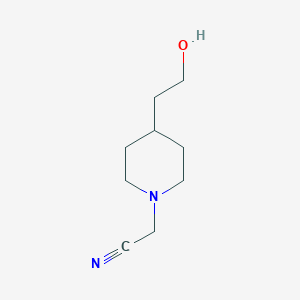
4-(2-(Metiltio)pirimidin-4-IL)-1H-pirazol-5-amina
Descripción general
Descripción
The compound “4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrimidine ring and a pyrazole ring. The pyrimidine ring is substituted with a methylthio group at the 2-position and is connected to the pyrazole ring at the 4-position. The pyrazole ring is substituted with an amine group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine and pyrazole rings in separate steps, followed by their connection through a suitable reaction. The methylthio and amine substituents would likely be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, which are both aromatic and thus contribute to the compound’s stability. The electron-donating methylthio group and the electron-withdrawing amine group would likely have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and pyrazole rings, as well as the methylthio and amine substituents. The compound could potentially undergo reactions such as substitution, addition, or ring-opening, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amine group and the nonpolar methylthio group .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de pirimidina, incluido “4-(2-(Metiltio)pirimidin-4-IL)-1H-pirazol-5-amina”, se han aplicado ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha informado que exhiben propiedades anticancerígenas . Por ejemplo, imatinib, Dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .
Aplicaciones Antimicrobianas
Se ha informado que los derivados de pirimidina exhiben propiedades antimicrobianas . Se pueden utilizar para tratar diversas infecciones bacterianas .
Aplicaciones Antifúngicas
También se ha informado que los derivados de pirimidina tienen propiedades antifúngicas . Se pueden utilizar para tratar diversas infecciones fúngicas .
Aplicaciones Antiparasitarias
Se ha informado que los derivados de pirimidina exhiben propiedades antiparasitarias . Se pueden utilizar para tratar diversas infecciones parasitarias .
Aplicaciones Diuréticas
Se ha informado que los derivados de pirimidina exhiben propiedades diuréticas . Se pueden utilizar para tratar diversas afecciones relacionadas con la retención de líquidos .
Aplicaciones Antitumorales
Se ha informado que los derivados de pirimidina exhiben propiedades antitumorales . Se pueden utilizar para tratar diversos tipos de tumores .
Aplicaciones Antifilariales
Se ha informado que los derivados de pirimidina exhiben propiedades antifilariales . Se pueden utilizar para tratar diversas infecciones filariales .
Aplicaciones de Inhibidor de la Topoisomerasa II del ADN
Se ha informado que los derivados de pirimidina exhiben propiedades de inhibidor de la topoisomerasa II del ADN . Se pueden utilizar para tratar diversas afecciones relacionadas con la replicación del ADN .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMUSJKDGYJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728136 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956722-10-4 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)












